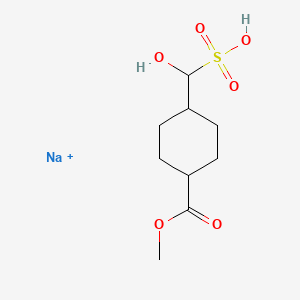

Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid sodium salt, or HMC-CS, is a synthetic compound that has a wide range of uses in scientific research. It is a colorless, water-soluble compound that has the molecular formula C10H19NaO7S. HMC-CS has been used in studies of biochemistry, physiology, and pharmacology, and is a valuable tool for scientists in understanding the structure and function of biological systems.

Scientific Research Applications

HMC-CS has been used in a variety of scientific studies, including those related to biochemistry, physiology, and pharmacology. It has been used to study the structure and function of proteins and enzymes, and has also been used to study the effects of drugs on the body. HMC-CS has also been used in studies of cell signaling and metabolic pathways, as well as studies of the effects of hormones on the body.

Mechanism of Action

HMC-CS acts as a chelating agent, binding to metal ions and preventing them from forming insoluble complexes. This allows the metal ions to remain in solution, making them available for use in biochemical and physiological studies. HMC-CS can also act as a buffer, helping to maintain a constant pH in a solution.

Biochemical and Physiological Effects

HMC-CS has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including proteases and phosphatases, and can also inhibit the binding of certain hormones to their receptors. HMC-CS has also been shown to modulate the activity of certain proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

HMC-CS has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is also easy to synthesize. Additionally, HMC-CS is water-soluble, making it easy to work with in aqueous solutions. However, HMC-CS has some limitations, as it is not very stable in acidic or basic solutions, and can break down over time.

Future Directions

In the future, HMC-CS could be used to study the effects of drugs on the body, as well as to study the structure and function of proteins and enzymes. Additionally, HMC-CS could be used to study the effects of hormones on the body, as well as to modulate the activity of certain proteins and nucleic acids. HMC-CS could also be used to study the effects of environmental toxins on the body, as well as to study the effects of aging on the body. Finally, HMC-CS could be used to develop new drugs and therapies for a variety of diseases.

Synthesis Methods

HMC-CS can be synthesized in a two-step process. The first step involves the reaction of cyclohexylmethanesulfonic acid (CMSA) with 4-methoxycarbonylcyclohexanone to form the cyclohexylmethanesulfonate ester. This ester is then reacted with sodium hydroxide to form the sodium salt of HMC-CS.

properties

IUPAC Name |

sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);/q;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAZWOHZJFDFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(O)S(=O)(=O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NaO6S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)

![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)